(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid
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Overview
Description
(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[320]heptane-6-sulfonic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid involves multiple steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The reaction conditions typically involve the use of dichloromethane under blue LED irradiation at 450 nm, with a catalyst such as (Ir[dF(CF3)ppy]2(dtbpy))PF6 . This method allows for the efficient isolation of the desired bicyclic scaffold.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- (1S,5R)-tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Uniqueness
(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid is unique due to its specific bicyclic structure and the presence of both a sulfonic acid group and a piperidinyl carbamoyl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
197702-36-6 |
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Molecular Formula |
C11H18N4O5S |
Molecular Weight |
318.35 g/mol |
IUPAC Name |
(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid |
InChI |
InChI=1S/C11H18N4O5S/c16-10-9-8(15(10)21(18,19)20)3-6-14(9)11(17)13-7-1-4-12-5-2-7/h7-9,12H,1-6H2,(H,13,17)(H,18,19,20)/t8-,9+/m1/s1 |
InChI Key |
RCBJACYFANFNGP-BDAKNGLRSA-N |
Isomeric SMILES |
C1CN([C@H]2[C@@H]1N(C2=O)S(=O)(=O)O)C(=O)NC3CCNCC3 |
Canonical SMILES |
C1CNCCC1NC(=O)N2CCC3C2C(=O)N3S(=O)(=O)O |
Origin of Product |
United States |
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